methyl 5,5-dimethylmorpholine-3-carboxylate
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Overview
Description
Methyl 5,5-dimethylmorpholine-3-carboxylate is a chemical compound with the molecular formula C8H15NO3 It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a carboxylate ester group and two methyl groups attached to the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5,5-dimethylmorpholine-3-carboxylate typically involves the reaction of 5,5-dimethylmorpholine with methyl chloroformate under basic conditions. The reaction proceeds via nucleophilic substitution, where the morpholine nitrogen attacks the carbonyl carbon of methyl chloroformate, resulting in the formation of the ester bond.
Reaction Conditions:
Reagents: 5,5-dimethylmorpholine, methyl chloroformate
Solvent: Anhydrous dichloromethane
Catalyst: Triethylamine
Temperature: Room temperature
Time: 2-3 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves the same reagents and reaction conditions as the laboratory synthesis but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 5,5-dimethylmorpholine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: N-oxide derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted morpholine derivatives
Scientific Research Applications
Methyl 5,5-dimethylmorpholine-3-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 5,5-dimethylmorpholine-3-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active morpholine derivative, which can then interact with enzymes or receptors in biological systems. The exact molecular pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl morpholine-3-carboxylate
- 5,5-Dimethylmorpholine
- Methyl 4-methylmorpholine-3-carboxylate
Uniqueness
Methyl 5,5-dimethylmorpholine-3-carboxylate is unique due to the presence of two methyl groups on the morpholine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other morpholine derivatives and can lead to different properties and applications.
Properties
CAS No. |
1706541-30-1 |
---|---|
Molecular Formula |
C8H15NO3 |
Molecular Weight |
173.2 |
Purity |
95 |
Origin of Product |
United States |
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